molecular formula C13H14F3NO B2534209 7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] CAS No. 2251053-96-8

7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]

Cat. No.: B2534209
CAS No.: 2251053-96-8
M. Wt: 257.256
InChI Key: JDQYKXATRHFMDM-UHFFFAOYSA-N
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Description

“7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” is a complex organic compound. It contains a trifluoromethyl group, which is a common motif in many pharmaceutical and agrochemical compounds . The trifluoromethyl group is known to enhance the biological activities of compounds due to the unique physicochemical properties of the fluorine atom .


Molecular Structure Analysis

The molecular structure of “7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” is composed of a benzofuran ring fused with a piperidine ring, with a trifluoromethyl group attached . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . The trifluoromethyl group carries a positive charge in electrophilic trifluoromethylation .

Scientific Research Applications

Spiropiperidines: A Gateway to Drug Discovery

Spiropiperidines, a class to which 7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] belongs, have become increasingly popular in drug discovery due to their ability to explore new areas of three-dimensional chemical space. The synthesis methodologies of spiropiperidines, including 2-, 3-, and 4-spiropiperidines, have been extensively researched for their application in drug discovery projects. These compounds are synthesized through various strategies, such as forming the spiro-ring on a preformed piperidine ring or forming the piperidine ring on a preformed carbo- or heterocyclic ring. The significant interest in spiropiperidines arises from their structural complexity and potential for producing compounds with unique pharmacological profiles (Griggs, Tape, & Clarke, 2018).

Benzofuran Derivatives: Versatile Biological Activities

Benzofuran compounds, including those with the 7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] scaffold, have shown a wide range of biological activities. They possess anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds have been the focus of pharmaceutical research due to their natural occurrence and potent biological activities. Their versatility in structural modifications allows for the synthesis of novel compounds with enhanced bioactivities and potential drug applications. The recent discovery of benzofuran derivatives with anti-hepatitis C virus activity highlights the therapeutic potential of these compounds (Miao et al., 2019).

Spirocyclic Derivatives in Antioxidant Development

Spirocyclic compounds, characterized by structures like 7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine], have been identified as potent antioxidants. Their structural similarity to pharmacophores and versatility make them ideal candidates for developing drugs with antioxidant properties. These compounds have shown efficacy in various antioxidant tests, indicating their potential in treating diseases associated with oxidative stress, such as cancer, diabetes, and neurodegenerative disorders. The unique functionalities of spirocyclic compounds, including oxygen atoms and phenolic groups, contribute to their antioxidant activities (Acosta-Quiroga et al., 2021).

Future Directions

Benzofuran derivatives have attracted significant attention due to their diverse pharmacological activities and potential applications as drugs . Therefore, it is expected that future research will continue to explore the synthesis, properties, and applications of “7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” and similar compounds.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in several ways . For instance, they may inhibit or activate enzymes, bind to receptors altering their activity, or interfere with the synthesis or function of essential biomolecules.

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing . This suggests that these compounds may have favorable pharmacokinetic properties.

Result of Action

Given the biological activities associated with benzofuran compounds, it can be inferred that the compound may have effects such as inhibiting cell growth, reducing oxidative stress, or inhibiting viral replication or bacterial growth .

Properties

IUPAC Name

7-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)10-3-1-2-9-11(10)18-8-12(9)4-6-17-7-5-12/h1-3,17H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQYKXATRHFMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=C2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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